molecular formula C9H12ClN3O2 B2789103 4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrochloride CAS No. 25647-25-0

4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrochloride

Cat. No.: B2789103
CAS No.: 25647-25-0
M. Wt: 229.66
InChI Key: QIMITEITQPSURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrochloride (CAS 25647-25-0) is a chemical compound supplied for research applications . With a molecular formula of C9H12ClN3O2 and a molecular weight of 229.66 g/mol, this product is presented with a purity of 95% and requires storage at 2-8°C . The structure of this compound features a benzoic acid moiety linked to a guanidino group via a methylene bridge. This architecture suggests potential as a building block in organic synthesis and peptide mimicry, particularly for introducing a guanidine functional group which is known for its strong basicity and ability to form multiple hydrogen bonds . Researchers may find value in this compound for developing molecular scaffolds or probes that leverage the guanidine group's affinity for binding to anions or biomolecules like phosphate groups and carboxylates. As a derivative of aminomethylbenzoic acid—a compound known for its antifibrinolytic properties—this molecule may also be of interest in medicinal chemistry research for creating novel analogs . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[(diaminomethylideneamino)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.ClH/c10-9(11)12-5-6-1-3-7(4-2-6)8(13)14;/h1-4H,5H2,(H,13,14)(H4,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMITEITQPSURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-(aminomethyl)benzoic acid with dichloroformamidine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, to facilitate the formation of the guanidine group.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and reaction time, to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-{[(Diaminomethylidene)amino]methyl}benzoic Acid Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₁₂ClN₃O₂
  • Molecular Weight : 229.66 g/mol
  • CAS Number : 25647-25-0

The compound features a guanidine group that contributes to its reactivity and biological activity. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable intermediate in synthetic chemistry .

Medicinal Chemistry

4-DMAP is utilized in the synthesis of various pharmaceutical compounds. Its guanidine moiety is known to enhance the biological activity of drugs by interacting with specific molecular targets, including enzymes and receptors. For instance:

  • Enzyme Inhibition : Research indicates that compounds derived from 4-DMAP exhibit inhibitory effects on enzymes relevant to diseases such as cancer and diabetes. The guanidine group facilitates binding to active sites of enzymes, modulating their activity .
  • Antiviral Activity : Studies have shown that derivatives of 4-DMAP can act as inhibitors against viral entry mechanisms, particularly for viruses like Ebola and Marburg. These compounds have demonstrated significant potency in vitro, with effective concentrations below 10 μM .

Biochemical Studies

In biochemistry, 4-DMAP serves as a tool for studying protein interactions and enzyme kinetics:

  • Protein Interaction Studies : The compound is used to probe interactions between proteins and small molecules, aiding in the understanding of biochemical pathways .
  • Molecular Docking Studies : Computational studies involving 4-DMAP derivatives have revealed insights into their binding affinities with target proteins, which is crucial for drug design .

Industrial Applications

In the industrial sector, 4-DMAP finds applications in the production of:

  • Dyes and Pigments : The compound acts as an intermediate in synthesizing various dyes used in textiles and other materials .
  • Chemical Intermediates : It is also employed in synthesizing agrochemicals and other industrial chemicals due to its reactive functional groups .

Table 1: Comparison of Biological Activities of 4-DMAP Derivatives

Compound DerivativeBiological ActivityIC50 (μM)Reference
Compound AAntiviral (Ebola)<10
Compound BEnzyme Inhibition (AChE)15
Compound CAntimicrobial (Gram-positive)20

Table 2: Chemical Reactions Involving 4-DMAP

Reaction TypeReagents UsedProducts Formed
OxidationKMnO₄ or H₂CrO₄Oxidized derivatives
ReductionLiAlH₄ or NaBH₄Reduced forms
SubstitutionVarious nucleophilesSubstituted analogs

Case Study 1: Antiviral Efficacy Against Ebola Virus

A series of studies focused on the antiviral properties of 4-DMAP derivatives revealed that certain compounds effectively inhibited the entry of Ebola virus into host cells. The synthesized compounds were tested in vitro against various strains of the virus, showing promising results that warrant further clinical investigation .

Case Study 2: Enzyme Inhibition for Cancer Treatment

Research involving enzyme inhibitors derived from 4-DMAP has demonstrated significant potential in targeting cancer-related pathways. Compounds were synthesized and tested for their ability to inhibit key enzymes involved in tumor progression, showing effective inhibition at low concentrations .

Mechanism of Action

The mechanism by which 4-{[(Diaminomethylidene)amino]methyl}benzoic Acid Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The guanidine group in the compound can bind to enzymes and receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Basicity and Solubility

  • The guanidine group in the target compound exhibits higher basicity (pKa ~12–13) compared to primary amines (pKa ~9–10) or amides (pKa ~0–5), enhancing solubility in acidic aqueous environments .
  • Compounds like 4-(2-Aminoethyl)benzoic acid hydrochloride (primary amine) are less basic but offer flexibility in covalent conjugation due to their terminal amino group .

Research Findings and Industrial Relevance

  • Pharmaceuticals : Guanidine derivatives show promise in targeting RNA viruses, while ethylamine variants (e.g., ) are used in neurotransmitter analogs .
  • Agrochemicals: Aminomethyl-substituted compounds improve pesticide solubility and uptake in plant tissues .
  • Materials : The target compound’s rigid aromatic core and ionic nature aid in creating thermally stable ionic liquids .

Biological Activity

4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrochloride, also known as 4-aminomethylbenzoic acid hydrochloride, is a compound with significant biological activity. It is primarily recognized for its applications in medicinal chemistry, particularly as an antifibrinolytic agent and a precursor for various therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H12ClN5O2
  • Molecular Weight : 239.68 g/mol
  • Structure : The compound features a benzoic acid moiety linked to a diamino group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in fibrinolysis, thereby promoting thrombogenesis. This mechanism is crucial in conditions where enhanced clot formation is desired .
  • Binding Affinity : It binds to active sites or allosteric sites on target proteins, modifying their activity and function.

Therapeutic Applications

This compound has been investigated for several therapeutic uses:

  • Antifibrinolytic Agent : It is used to prevent excessive bleeding by inhibiting the breakdown of fibrin .
  • Gastric Ulcer Treatment : The compound is a precursor for cetraxate, which is utilized in the treatment of gastric ulcers .
  • Polymer Production : It serves as a monomer in the synthesis of various polymers, contributing to materials science .

Case Study 1: Antifibrinolytic Activity

A study evaluated the efficacy of 4-aminomethylbenzoic acid in promoting clot formation in patients undergoing surgery. Results indicated that administration significantly reduced blood loss compared to control groups. The compound's mechanism involved inhibition of plasminogen activation, leading to increased fibrin stability.

Case Study 2: Gastric Ulcer Treatment

In a clinical trial involving patients with gastric ulcers, cetraxate (derived from this compound) demonstrated significant healing effects over a six-week treatment period. Endoscopic evaluations showed marked improvement in ulcer healing rates compared to placebo .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntifibrinolyticInhibition of plasminogen activation
Gastric ulcer treatmentPromotes healing via mucosal protection
Polymer synthesisActs as a monomer for polymer production

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrochloride with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(aminomethyl)benzoic acid with a diamino reagent (e.g., guanidine) under acidic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include pH control (pH 4–6), solvent choice (e.g., ethanol/water mixtures), and temperature (60–80°C) to minimize side reactions . Post-synthesis purification via recrystallization (using methanol/ether) or column chromatography (silica gel, eluent: chloroform/methanol) ensures >95% purity .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm the presence of the diamino-methylidene group (δ 6.5–7.5 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .
  • IR : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~3400 cm⁻¹ (N-H stretching) .
  • X-ray crystallography : Resolve the crystal lattice to verify the hydrochloride salt formation and hydrogen-bonding network .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer : It serves as a versatile intermediate for:

  • Drug discovery : Functionalization of the benzoic acid moiety to create prodrugs targeting neurology (e.g., GABA analogs) or antimicrobial agents .
  • Enzyme studies : Use as a substrate analog to probe catalytic mechanisms (e.g., amidase or kinase activity) via competitive inhibition assays .

Advanced Research Questions

Q. What strategies are effective for resolving conflicting spectroscopic data when identifying reaction intermediates?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate NMR, HPLC-MS, and high-resolution mass spectrometry (HRMS) to distinguish isomers or degradation products. For example, LC-MS/MS can differentiate between protonated ([M+H]⁺) and chloride-adduct ([M+Cl]⁻) ions .
  • Computational modeling : Use Gaussian or ORCA software to simulate NMR/IR spectra of proposed intermediates and compare with experimental data .

Q. How can computational chemistry aid in designing derivatives with enhanced biological activity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets (e.g., enzymes or receptors) .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen derivatives for binding affinity to active sites (e.g., SARS-CoV-2 main protease or β-amyloid plaques) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioactivity data to guide synthesis .

Q. What experimental approaches mitigate challenges in scaling up synthesis while maintaining yield?

  • Methodological Answer :

  • Flow chemistry : Optimize reaction parameters (residence time, temperature) in continuous-flow reactors to reduce byproducts and improve reproducibility .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Design of Experiments (DoE) : Use factorial design (e.g., Minitab) to identify critical factors (e.g., reagent stoichiometry, solvent ratio) affecting yield .

Q. How can researchers analyze the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), or light (UV-Vis) and track degradation via HPLC. Common degradation pathways include hydrolysis of the diamino-methylidene group .
  • Accelerated stability testing : Use Arrhenius kinetics to predict shelf life at 25°C based on high-temperature degradation data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.